molecular formula C5H5NO3S B129425 Pyridine sulfur trioxide CAS No. 26412-87-3

Pyridine sulfur trioxide

Cat. No. B129425
CAS RN: 26412-87-3
M. Wt: 159.17 g/mol
InChI Key: UDYFLDICVHJSOY-UHFFFAOYSA-N
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Description

Pyridine sulfur trioxide is a complex that has been studied for its various applications in organic synthesis and its role in sulfur chemistry. It is known for forming sulfate esters and is useful in displacement reactions of allylic alcohols, as well as in oxidation reactions when used with DMSO .

Synthesis Analysis

The synthesis of pyridine sulfur trioxide can be achieved through the reaction of chlorosulfonic acid and pyridine in CHCl3 or by the direct reaction of sulfur trioxide with pyridine . This compound is supplied in a crystalline white solid form and is widely available for use in research and industrial applications.

Molecular Structure Analysis

Spectroscopic investigations, including Fourier transform infrared (FT-IR) and FT-Raman spectra, have been conducted to analyze the molecular structure of the sulfur trioxide–pyridine complex. Computational studies using Hartree–Fock methods have been performed to compare with experimental values, revealing strong pyridine ring vibrations and suggesting a tilted orientation of the pyridine ring when adsorbed on a silver surface .

Chemical Reactions Analysis

Pyridine sulfur trioxide has been used as an electrophile in the sulfonation of pyrrole, forming intermediate σ-complexes. The reaction proceeds with the direct transfer of the SO3 group and can lead to the formation of pyridinium salts of α- and β-pyrrolesulfonic acids. The β-isomer is typically predominant in the reaction mixture due to its kinetic stability .

Physical and Chemical Properties Analysis

The physical properties of pyridine sulfur trioxide include a melting point of 175°C and solubility in DMSO, with slight solubility in ether, CHCl3, and CCl4. It is a corrosive substance that reacts quantitatively with hot water to yield pyridine and sulfuric acid. Therefore, it should be handled with care in a fume hood .

Relevant Case Studies

In the context of sulfur chemistry, pyridine sulfur trioxide has been implicated in the bacterial leaching of pyrite, where it may play a role in the formation of intermediate sulfur compounds during oxidative degradation . Additionally, it has been used in the synthesis of fluorescent imidazo[1,5-a]pyridines through oxidative condensation-cyclization reactions, demonstrating its utility as an oxidant . Pyridine-based sulfoxide pincer complexes have also been synthesized using related sulfur compounds, showcasing the versatility of sulfur-containing ligands in coordination chemistry .

Scientific Research Applications

Metal Complexes and Structural Diversity

Pyridine sulfur trioxide and its derivatives contribute to the structural diversity and guest inclusion properties in metal complexes. The sulfur-bridged bis-pyridine ligand, 4,4′-dipyridyldisulfide (4DPDS), has led to the development of over 30 structurally characterized complexes, including macrocycles, zigzags, helices, and repeated rhomboids. The twisted structure and axial chirality of 4DPDS facilitate this diversity, indicating the potential of pyridine sulfur trioxide in structural chemistry and material science (Horikoshi & Mochida, 2006).

Electrochemical Behavior in Flotation Process

Pyridine sulfur trioxide is significant in the electrochemical behavior of metal sulfides, like pyrite, during the froth flotation process. This process is crucial in mineral processing, particularly in sulfide flotation. The electrochemical reactions of metal sulfides, including pyrite, play a pivotal role in their flotation and separation. The review by Moslemi & Gharabaghi (2017) highlights the importance of studying the electrochemical behavior of pyrite, suggesting the relevance of pyridine sulfur trioxide in understanding and optimizing flotation processes (Moslemi & Gharabaghi, 2017).

Geochemistry of Sulfur in Coals

Research into the geochemistry of sulfur in coals touches upon the abundance, distribution, and origin of sulfur, including the interaction with organic compounds. Pyridine sulfur trioxide could be relevant in understanding these complex geochemical interactions and transformations, especially concerning sulfur-containing organic compounds in coal and their environmental implications (Chou, 2012).

Medicinal Importance of Pyridine Derivatives

Although the user requested to exclude information related to drug use, it's noteworthy that pyridine derivatives, potentially including pyridine sulfur trioxide, have significant medicinal applications. These compounds possess a variety of biological activities and are important in modern medicinal applications (Altaf et al., 2015).

Applications in Hydrometallurgy

Pyridine sulfur trioxide may have implications in hydrometallurgy, particularly in understanding the dissolution reactions of commercially important minerals. The synthesis of nanosulfur with the merits of size effects and differentiated properties leads to various applications, especially in environmental fields. The versatility of sulfur in different sizes and forms, including nanosulfur, provides a wide scope for applications and further research (Majuste et al., 2013).

Challenges and Applications of Elemental Sulfur

Research on elemental sulfur, including nanosulfur and sulfur composites, highlights its broad applications and the challenges in its safe use. The wide application of sulfur might pose potential ecological risks and health effects, necessitating effective strategies for their safe applications. This research context underscores the importance of understanding the properties and applications of sulfur derivatives like pyridine sulfur trioxide (Teng, Zhou & Gao, 2019).

Safety And Hazards

Pyridine sulfur trioxide is corrosive . It reacts quantitatively with hot H2O to give pyridine and sulfuric acid . It should be stored in a dry, cool, and well-ventilated place . It should not get in eyes, on skin, or on clothing . Personal protective equipment should be worn when handling it .

properties

IUPAC Name

pyridine;sulfur trioxide
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InChI

InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDYFLDICVHJSOY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=NC=C1.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
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DSSTOX Substance ID

DTXSID50885349
Record name Pyridine sulfur trioxide
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Molecular Weight

159.17 g/mol
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Product Name

Pyridine sulfur trioxide

CAS RN

28322-92-1, 26412-87-3
Record name Sulfur trioxide-pyridine complex
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Synthesis routes and methods

Procedure details

Chlorosulfonic acid (3.0 ml, 0.0454 mol, 150 M %) was added slowly to a solution of dry pyridine (9.84 ml, 0.121 mol) in dry dimethylformamide (60 ml) which had been cooled to -10°. The resulting clear solution was stirred for 10 minutes at room temperature.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9.84 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1,130
Citations
PW Wigler, HU Choi - Journal of the American Chemical Society, 1964 - ACS Publications
The synthesis of the sulfate esters of 5-fluorodeoxyuridine with pyridine-sulfur trioxide has been investigated as a preparative method forpotential inhibitors of the enzymes of nucleic …
Number of citations: 13 pubs.acs.org
DH Sieh, JM Dunham - Analytical Chemistry, 1982 - ACS Publications
… Eastman Kodak (2) uses an infrared method that measures the ratio of absorbance for pyridine sulfate and pyridine-sulfur trioxide as a function of time. Extrapolation of the graph of …
Number of citations: 4 pubs.acs.org
FA Daniher, BE Hackley Jr - The Journal of Organic Chemistry, 1966 - ACS Publications
… This is believed to be a pyridine-sulfur trioxide complex. The use of aqueous sodium bisulfite was also investigated in a few selected cases with moderate success. This work is …
Number of citations: 25 pubs.acs.org
V Ahirrao, R Jadhav, K More, R Kale… - Asian Journal of …, 2022 - search.proquest.com
… Our past experience of pyridine sulfur trioxide was essentially reverse. Therefore firstly solid … To our surprise unlike pyridine sulfur trioxide the TEA-SO3 was found very stable in both …
Number of citations: 2 search.proquest.com
JA Moede, C Curran - Journal of the American Chemical Society, 1949 - ACS Publications
… Pyridine-sulfur trioxide, m. … as pyridine-sulfur trioxide, using carbon tetrachloride as a solvent. The product was crystallized from acetone and the crystals were dried in a vacuum …
Number of citations: 89 pubs.acs.org
JP Dusza, JP Joseph, S Bernstein - Steroids, 1968 - Elsevier
… 2 Thus in the preparation of steroid sulfate conjugates, pyridine-sulfur trioxide S has been widely employed for this purpose. In this report we wish to present our experiences with …
Number of citations: 69 www.sciencedirect.com
F Kanetani, H Yamaguchi - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… In general, N-substituted amidosulfates are readily prepared by the interaction of amines (I) with a variety of sulfonating agents,9 such as chlorosulfuric acid, pyridine-sulfur trioxide, or …
Number of citations: 7 www.journal.csj.jp
L HARRY - Pyridine and Its Derivatives, Volume 14, Part 4 …, 2009 - books.google.com
… One of the mechanisms suggested for the sulfonation of pyridine involves the sequence XV-89 and assigns the structure XV-90 to the pyridine sulfur trioxide adduct (102, 196). Several …
Number of citations: 0 www.google.com
HH Sisler, LF Audrieth - Journal of the American Chemical Society, 1939 - ACS Publications
Discussion The reactions of ammonia with chlorosulfonic acid and sodium chlorosulfonate obviously are ammonolytic in character, involving replacement of a negative constituent by …
Number of citations: 21 pubs.acs.org
KY Tserng, PD Klein - Journal of Lipid Research, 1977 - ASBMB
… It was found that the reactivity in pyridine or DMF was in the order sulfur trioxide-triethylamine > sulfur trioxide-pyridine > sulfur trioxidetrimethylamine. Furthermore, among the three, …
Number of citations: 46 www.jlr.org

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